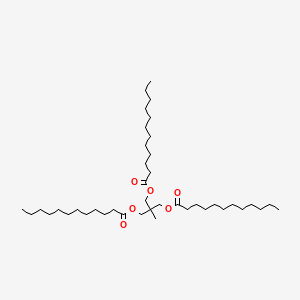

Trimethylolethane trilaurate

Description

Properties

CAS No. |

67873-95-4 |

|---|---|

Molecular Formula |

C41H78O6 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

[3-dodecanoyloxy-2-(dodecanoyloxymethyl)-2-methylpropyl] dodecanoate |

InChI |

InChI=1S/C41H78O6/c1-5-8-11-14-17-20-23-26-29-32-38(42)45-35-41(4,36-46-39(43)33-30-27-24-21-18-15-12-9-6-2)37-47-40(44)34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3 |

InChI Key |

PBHKDCBZJONOSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Trimethylolethane Trilaurate

Precursor Synthesis of Trimethylolethane

Trimethylolethane, with the IUPAC name 2-(Hydroxymethyl)-2-methylpropane-1,3-diol, is a triol that serves as the backbone for the trilaurate ester. wikipedia.org Its production is a multi-step process primarily involving the reaction between propionaldehyde (B47417) and formaldehyde (B43269). wikipedia.org

Mechanistic Pathways of Aldehyde Condensation Reactions

The synthesis of trimethylolethane begins with a base-catalyzed crossed aldol (B89426) condensation. wikipedia.org This type of reaction involves two different aldehydes, one of which, formaldehyde, cannot form an enolate and thus acts exclusively as the electrophile, which helps to prevent a complex mixture of products. wikipedia.org The mechanism proceeds through the following stages:

Enolate Formation : A base, such as hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from propionaldehyde to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack : The propionaldehyde enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This addition step forms an alkoxide intermediate. masterorganicchemistry.com

Second Condensation : This process is repeated, with the abstraction of the remaining α-hydrogen from the intermediate and subsequent attack on a second formaldehyde molecule. This results in the formation of 2,2-di(hydroxymethyl)propionaldehyde. rsc.org

Cannizzaro Reaction : The final step involves a crossed Cannizzaro reaction. In the presence of a strong base and excess formaldehyde, the intermediate aldehyde, which lacks α-hydrogens, undergoes a redox reaction. The intermediate is reduced to the corresponding primary alcohol (trimethylolethane), while formaldehyde is oxidized to formate (B1220265) (formic acid salt). wikipedia.org

Aldol Condensation : CH₃CH₂CHO + 2 CH₂O → CH₃C(CH₂OH)₂CHO wikipedia.org

Cannizzaro Reaction : CH₃C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃C(CH₂OH)₃ + NaO₂CH wikipedia.org

Catalytic Approaches in Polyol Production

The choice of catalyst is critical in the synthesis of polyols like trimethylolethane, influencing both reaction efficiency and environmental impact.

Homogeneous Catalysis : Traditionally, the condensation reaction is performed using homogeneous base catalysts like sodium hydroxide or calcium hydroxide. google.comresearchgate.net These catalysts are effective but can lead to challenges in separation and may generate salt-containing wastewater, complicating the purification process. researchgate.net

Heterogeneous Catalysis : To develop cleaner production technologies, solid heterogeneous catalysts are employed. rsc.org Anion exchange resins containing amine functional groups have been shown to be effective heterogeneous catalysts for the aldolization step in an aqueous environment. rsc.org One method describes using a solid base catalyst, which can be an alkali metal, or an organic or inorganic base, to facilitate the condensation. google.com For the subsequent hydrogenation of the intermediate aldehyde to the polyol (an alternative to the Cannizzaro reaction), nickel-chromium and copper-chromium catalysts have demonstrated high efficacy, achieving 100% yield of trimethylolethane at temperatures of 50–80 °C and hydrogen pressures of 40–80 bar. rsc.org

Lewis Acid Catalysis : In the broader field of polyol production, particularly for polyether polyols, Lewis acid catalysts are also utilized. epo.orgjustia.com These catalysts, often used in conjunction with double-metal cyanide (DMC) catalysts, can influence molecular weight and the formation of primary hydroxyl end groups. epo.org

Process Engineering for Enhanced Trimethylolethane Yields and Purity

Optimizing process parameters is essential for maximizing the yield and purity of trimethylolethane while minimizing costs and environmental impact. A patented production method highlights several key process variables and their impact on the final product. google.com

Key process steps include condensation, neutralization, and refining. google.com The condensation is typically carried out at 35–40 °C for about 5 hours. google.com After condensation, the mixture is neutralized with an acid, such as formic acid, to a pH of 6–7. google.com The product is then concentrated and purified through filtration to remove salts like sodium formate, followed by ion exchange, and finally recrystallization from ethanol (B145695) to yield the final high-purity product. google.com This process can achieve a total yield of 93% and a product purity of 98%. google.com

| Parameter | Value/Condition | Purpose/Effect |

|---|---|---|

| Reactant Molar Ratio (Propionaldehyde:Formaldehyde) | 1 : 3-5 | Ensures complete reaction of propionaldehyde. |

| Condensation Temperature | 35–40 °C | Optimizes reaction rate while minimizing side reactions. |

| Condensation Time | 5 hours | Allows for completion of the condensation reaction. |

| Neutralization pH | 6–7 | Stops the base-catalyzed reaction before purification. |

| Concentration Temperature | 90–95 °C | Removes water and other volatile components. |

| Purification Method | Filtration, Ion Exchange, Recrystallization (Ethanol) | Removes inorganic salts and organic impurities for high purity. |

| Reported Yield | 93% | Indicates high overall process efficiency. |

| Reported Purity | 98% | Demonstrates the effectiveness of the refining process. |

Esterification Reactions for Trimethylolethane Trilaurate Formation

This compound is synthesized via the esterification of trimethylolethane with three equivalents of lauric acid (dodecanoic acid). ontosight.aiontosight.ai This reaction is a tri-esterification, where all three primary hydroxyl groups of the trimethylolethane core are converted to ester linkages. ontosight.ai

Kinetics and Thermodynamics of Tri-Esterification Processes

The esterification of a polyol like trimethylolethane is a reversible, multi-step process involving the formation of mono-, di-, and triesters. Kinetic models for similar polyol esterifications, such as the synthesis of trimethylolpropane (B17298) (TMP) triesters, reveal that the process follows a series-parallel reaction mechanism. researchgate.net

The reaction is typically modeled as a set of three consecutive reversible reactions:

Polyol + Fatty Acid ⇌ Monoester + Water

Monoester + Fatty Acid ⇌ Diester + Water

Diester + Fatty Acid ⇌ Triester + Water

Kinetic studies on the transesterification of oleic acid methyl ester with TMP provide insight into the reaction dynamics. researchgate.net The process is influenced by temperature, catalyst concentration, and molar ratio of reactants. researchgate.net To drive the equilibrium towards the triester product, an excess of the fatty acid or its methyl ester is often used, and byproducts (water or methanol) are removed, for instance, by applying a vacuum. researchgate.net

The thermodynamics of esterification indicate that the reaction is typically endothermic. nih.gov For the enzymatic hydroesterification to form fatty acid methyl esters, the enthalpy of esterification (ΔHe) was found to be 38.98 kJ/mol, indicating that higher temperatures favor product formation. nih.gov

| Parameter | Investigated Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature | 90–130 °C | 120 °C | Increases reaction rate; higher temperatures favor product formation. |

| Molar Ratio (OME:TMP) | 3:1 to 7:1 | 4:1 | Excess OME shifts equilibrium towards the triester. |

| Catalyst Amount (Sodium Methylate) | 0.5–1.1 wt% | 0.9 wt% | Increases reaction rate up to an optimal concentration. |

| Vacuum Pressure | 20–200 mbar | 20 mbar | Efficient removal of methanol (B129727) byproduct drives the reaction forward. |

| Reaction Time | Not specified as a range | 2 hours | Time required to reach high conversion under optimal conditions. |

Data based on the synthesis of Trimethylolpropane Triester (TMPTE) from Oleic Acid Methyl Ester (OME), used as an analogue for this compound synthesis.

Homogeneous Catalysis in Ester Synthesis

Homogeneous catalysts are in the same phase as the reactants and are commonly used in esterification. savemyexams.com Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective homogeneous catalysts for the esterification of fatty acids with polyols. fkit.hrmdpi.com

The Fischer-Speier esterification mechanism describes the acid-catalyzed process: mdpi.com

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the lauric acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack : A hydroxyl group from trimethylolethane acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst, which can then participate in another catalytic cycle. mdpi.com

This catalytic cycle is repeated until all three hydroxyl groups on the trimethylolethane molecule have been esterified. The efficiency of homogeneous catalysts is high, but their separation from the non-polar ester product can require neutralization and washing steps, which may generate wastewater. fkit.hr

Advanced Process Optimization Techniques

Reactor Design Considerations for Scalable Synthesis

The choice of reactor is critical for the efficient and economical synthesis of this compound on a large scale. Both batch and continuous reactor systems are employed, each with distinct advantages and design considerations.

Batch Reactors: For the production of specialty esters like this compound, batch reactors are commonly utilized. ypsofacto.com These are typically stirred-tank reactors (STRs) designed to handle the reaction of a polyol with a fatty acid. researchgate.net Key design features and operational parameters include:

Material of Construction: Reactors are generally constructed from stainless steel or other corrosion-resistant alloys to withstand the acidic catalysts and high temperatures.

Agitation System: Efficient mixing is crucial to ensure proper contact between the reactants (trimethylolethane, which is a solid, and liquid lauric acid) and the catalyst. The agitator design must provide good heat and mass transfer. researchgate.net

Heating and Cooling System: Precise temperature control is essential for optimizing the reaction rate while minimizing side reactions and thermal degradation of the ester. asianpubs.org Heating mantles or internal coils are common. researchgate.net

Vacuum System: The esterification reaction produces water as a byproduct. To drive the reaction to completion, this water must be continuously removed. ajgreenchem.com Operating the reactor under vacuum lowers the boiling point of water, facilitating its removal. asianpubs.org

Condenser and Separator: A condenser and a phase separator (like a Dean-Stark trap) are integrated into the system to separate the distilled water from any co-distilled reactants, which can then be recycled back to the reactor. ajgreenchem.comgoogle.com

Continuous Reactors: For high-volume production, continuous reactor systems offer advantages in terms of consistent product quality and reduced operational costs. ypsofacto.com

Continuous Stirred-Tank Reactors (CSTRs): A series of CSTRs can be used to achieve high conversion rates. Reactants are continuously fed into the first reactor, and the product stream flows sequentially through the series. ypsofacto.com This setup allows for precise control over residence time and temperature in each stage.

Plug Flow Reactors (PFRs): PFRs can also be used and offer a continuous substitute for batch reactors, where the reaction composition changes along the length of the reactor. ypsofacto.com

Reactive Distillation Towers: Innovative designs like bubbling reactive distillation towers can be highly efficient for polyester (B1180765) polyol synthesis. asianpubs.org In such a system, the reaction and separation of the water byproduct occur simultaneously within the same unit, significantly intensifying the process.

The following table outlines typical operational parameters for the synthesis of neopentyl polyol esters, which are analogous to this compound.

| Parameter | Batch Reactor | Continuous Reactor (CSTR) |

| Temperature | 110 - 230 °C ajgreenchem.comcigre.ca | 120 - 180 °C google.com |

| Pressure | 0.5 - 50 kPa (Vacuum) asianpubs.org | Atmospheric or Reduced Pressure google.com |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, tin-based catalysts asianpubs.orgajgreenchem.comijcce.ac.ir | Titanates, Lewis acids google.comgoogle.com |

| Reactant Ratio | Molar excess of fatty acid (e.g., 1.5:1 to 6:1 acid to alcohol) asianpubs.orgcigre.ca | Continuous feed with optimized ratio |

| Reaction Time | 2.5 - 8 hours cigre.ca | Dependent on residence time |

Separation and Purification Strategies for Product Isolation

Following the synthesis, the crude this compound contains unreacted starting materials, catalyst, and various byproducts. A multi-step purification process is therefore essential to achieve the high purity required for its applications.

Initial Catalyst Neutralization and Removal: The first step typically involves neutralizing the acidic catalyst. This can be achieved by washing the crude ester with an alkaline solution, such as aqueous sodium carbonate or sodium bicarbonate. scispace.com This converts the catalyst into a salt that can be separated. wipo.int Alternatively, the catalyst can be hydrolyzed to insoluble solids which are then removed by filtration. cigre.ca

Removal of Unreacted Reactants:

Excess Lauric Acid: Unreacted lauric acid is typically removed by washing the ester with a basic solution to form a water-soluble soap, which is then separated in an aqueous phase. scispace.com Another method is vacuum distillation, where the more volatile fatty acid is distilled off. google.com

Excess Trimethylolethane: Due to its higher boiling point, any unreacted trimethylolethane will generally remain with the ester product after the removal of excess lauric acid and must be separated by more advanced techniques if present in significant quantities.

Washing and Drying: The ester is washed with water to remove any remaining salts, soaps, and other water-soluble impurities. scispace.com Following the washing steps, the product is dried under vacuum to remove residual moisture. googleapis.com

Stripping and Distillation:

Steam Stripping: To remove volatile impurities and residual fatty acids, steam stripping is a common industrial practice. Current time information in Općina Punat, HR. This process involves passing steam through the hot ester under vacuum. The steam helps to vaporize the impurities, which are then carried out of the system. Current time information in Općina Punat, HR.google.com Typical conditions for steam stripping of polyol esters are temperatures between 150 °C and 250 °C and pressures down to a few mm Hg. google.comgoogle.com

Vacuum Distillation: For high-boiling esters, fractional distillation under high vacuum can be used to separate the desired product from both lower and higher boiling point impurities. google.com

Activated Carbon: Used to remove color bodies and other organic impurities. google.com

Clays and Silica (B1680970) Gel: Materials like bentonite (B74815) clay, silica gel, or magnesium silicate (B1173343) are effective in adsorbing polar impurities, catalyst residues, and soaps. researchgate.netgoogleapis.com The treatment is typically carried out by stirring the ester with the adsorbent at an elevated temperature (e.g., 80-120 °C) followed by filtration. google.comsci-hub.se

The table below summarizes common purification techniques and their targets.

| Purification Step | Target Impurity | Typical Reagents/Conditions |

| Neutralization | Acid Catalyst | Sodium Carbonate, Sodium Bicarbonate Solution |

| Washing | Salts, Soaps, Water-soluble impurities | Water, Saturated Sodium Chloride Solution scispace.com |

| Vacuum Distillation | Unreacted Fatty Acids, Volatile Byproducts | High Vacuum (e.g., < 1 mm Hg), Elevated Temperature google.comCurrent time information in Općina Punat, HR. |

| Steam Stripping | Volatile Impurities, Odor Compounds | Steam, 150-250 °C, Vacuum google.comgoogle.com |

| Adsorbent Treatment | Color Bodies, Polar Impurities, Catalyst Residues | Activated Carbon, Bentonite Clay, Silica Gel, 90-120 °C google.comgoogle.com |

Advanced Analytical Characterization Techniques for Trimethylolethane Trilaurate

Chromatographic Separations and Quantification

Chromatographic techniques are essential for separating Trimethylolethane Trilaurate from complex mixtures and for its quantification. Given its high molecular weight and low volatility, both gas and liquid chromatography methods are applicable, each with specific considerations.

Gas Chromatography (GC) : The analysis of polyol esters like this compound by GC requires specialized conditions due to their high boiling points. High-temperature capillary columns are necessary to achieve elution. researchgate.netdss.go.th A temperature-programmed oven is used to gradually increase the column temperature, allowing for the separation of the triester from any unreacted starting materials (trimethylolethane, lauric acid) or intermediate mono- and diester products. tandfonline.comdtic.mil In some cases, derivatization of the sample, such as through silylation, may be employed to increase volatility and improve chromatographic performance. dss.go.thacs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly versatile and common method for the analysis and quantification of large, non-volatile molecules like this compound. googleapis.com A reversed-phase HPLC system is typically employed, using a non-polar stationary phase like a C18 column. jfda-online.comscirp.org The mobile phase would consist of a mixture of organic solvents, such as acetonitrile (B52724) and water, often run in a gradient mode to ensure good separation and peak shape. jfda-online.com Detection can be accomplished using a UV detector set to a low wavelength (e.g., 205-215 nm) to detect the weak absorbance of the ester carbonyl group. oecd.org This method allows for accurate quantification by comparing the peak area of the sample to that of a known standard.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity and Composition Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary technique for assessing the purity and composition of volatile organic compounds like this compound. scioninstruments.com The sample is first vaporized and separated into its individual components within a chromatographic column. scioninstruments.com These components then enter a flame ionization detector, where they are burned in a hydrogen-air flame, producing ions that generate a measurable electrical current. scioninstruments.comsepscience.com The resulting signal is proportional to the amount of each component, allowing for precise quantification. scioninstruments.com

For the analysis of esters such as this compound, GC-FID provides high sensitivity and a wide linear range. scioninstruments.commdpi.com The method can effectively separate the main compound from residual starting materials (like trimethylolethane and lauric acid) and by-products. To enhance the volatility of the analytes, derivatization techniques, such as creating trimethylsilyl (B98337) (TMS) or trimethylsilyl-oxime (TMSO) derivatives, are often employed, particularly for analyzing related fatty acid methyl esters (FAMEs). mdpi.comsciopen.com The choice of column, typically a non-polar one like a DB-624 or HP-5, is crucial for achieving optimal separation. mdpi.comnih.gov

Table 1: Typical GC-FID Parameters for Ester Analysis

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen |

| Flow Rate | 0.9 mL/min |

| Injection Volume | 2 µL |

This table presents typical parameters for the GC-FID analysis of esters, which can be adapted for this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile impurities in substances like this compound. biomedpharmajournal.orgscioninstruments.com This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). biomedpharmajournal.org HPLC is particularly useful for identifying and quantifying impurities that are not amenable to GC analysis due to low volatility or thermal instability. nih.gov

Reversed-phase HPLC is a commonly used mode for this purpose, where a non-polar stationary phase is paired with a polar mobile phase. nih.govscirp.org For complex samples, gradient elution, where the mobile phase composition is changed over time, can be employed to achieve better separation of a wide range of impurities. scirp.org The detection of these impurities is often accomplished using a UV detector or a charged aerosol detector (CAD), the latter being capable of detecting virtually any non-volatile substance. thermofisher.cn

Table 2: HPLC System Configuration for Impurity Profiling

| Component | Specification |

| System | Vanquish Flex Binary UHPLC thermofisher.cn |

| Column | Reversed-phase C18 americanpharmaceuticalreview.com |

| Mobile Phase | Acetonitrile/Water Gradient sielc.com |

| Detector | Charged Aerosol Detector (CAD) thermofisher.cn |

This table outlines a typical UHPLC system configuration suitable for the analysis of non-volatile impurities in complex matrices. thermofisher.cnamericanpharmaceuticalreview.comsielc.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and large molecules like this compound. wikipedia.orgresearchgate.net The principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgshimadzu.cz Larger molecules elute from the column faster because they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores and have a longer path, resulting in later elution. shimadzu.cz

This technique provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netresolvemass.ca For polyolefins and other polymers requiring high-temperature analysis, specialized GPC systems are available. polymerchar.com The calibration of the GPC system is performed using standards of known molecular weight, such as polystyrene. lcms.czoecd.org

Table 3: Key Parameters from GPC Analysis

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. researchgate.net |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of a chain in determining its contribution to the average. researchgate.net |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution of a polymer. resolvemass.ca |

This table defines the key parameters obtained from a GPC analysis, which are crucial for understanding the physical and mechanical properties of a polymer. researchgate.netresolvemass.ca

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. For this compound, these methods provide insights into its melting behavior, crystallization, and thermal stability.

Differential Scanning Calorimetry (DSC) in Material Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. cuni.czunivr.it This allows for the determination of various thermal transitions, such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). cuni.czresearchgate.net The melting process appears as an endothermic peak on the DSC curve, while crystallization is an exothermic process, resulting in a peak in the opposite direction. cuni.cz

DSC is invaluable for studying the phase transition behavior of materials like this compound. nih.govnih.gov The data obtained can be used to assess the purity of the material and to understand how its physical properties change with temperature. researchgate.net For instance, the presence of impurities can lead to a broadening and lowering of the melting peak.

Table 4: Thermal Transitions Measured by DSC

| Transition | Description |

| Glass Transition (Tg) | A reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. Appears as a step in the DSC baseline. cuni.cz |

| Crystallization (Tc) | The process where a substance solidifies into a highly structured form, called a crystal. Appears as an exothermic peak. cuni.cz |

| Melting (Tm) | The process by which a substance changes from a solid to a liquid. Appears as an endothermic peak. cuni.cz |

This table describes the primary thermal transitions that can be identified and quantified using Differential Scanning Calorimetry. cuni.cz

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.comtainstruments.com This technique is crucial for determining the thermal stability of a material, as it identifies the temperatures at which decomposition or oxidation occurs. tainstruments.comuomustansiriyah.edu.iq The resulting TGA curve plots the percentage of weight loss against temperature.

For this compound, TGA can provide information on its decomposition profile, including the onset temperature of degradation and the amount of residue left at high temperatures. xrfscientific.comresearchgate.net This information is vital for establishing the upper temperature limits for its processing and application. Simultaneous DSC-TGA (SDT) can also be performed to measure both heat flow and weight changes concurrently, providing a more comprehensive thermal analysis. tainstruments.com

Table 5: Information Derived from TGA

| Information | Description |

| Thermal Stability | The temperature range over which the material does not undergo significant weight loss. uomustansiriyah.edu.iq |

| Decomposition Temperature | The temperature at which the material begins to chemically break down. |

| Moisture and Volatile Content | Weight loss at lower temperatures can indicate the presence of moisture or other volatile components. alstesting.co.th |

| Residue Content | The amount of material remaining after heating to a high temperature. tainstruments.com |

This table highlights the key information that can be obtained from a Thermogravimetric Analysis, providing insights into a material's thermal stability and composition. tainstruments.comuomustansiriyah.edu.iqalstesting.co.th

Microscopic and Surface Characterization

Microscopic and surface characterization techniques provide detailed information about the morphology, topography, and chemical composition of the surface of a material. mdpi.comdti.dk

Advanced techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface structure of this compound at high magnification. mdpi.comforcetechnology.com SEM can reveal details about particle shape and surface texture. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it can also provide elemental analysis of the surface. forcetechnology.com

Atomic Force Microscopy (AFM) is another powerful technique that can produce three-dimensional topographical images of a surface with nanoscale resolution. forcetechnology.comlucideon.com This allows for the quantification of surface roughness and the visualization of fine surface features.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. dti.dklucideon.com These techniques are crucial for understanding how the surface properties of this compound might influence its performance in applications such as lubrication or as a coating additive.

Scanning Electron Microscopy (SEM) for Morphological Examination

In studies of similar ester-based compounds, SEM has been effectively employed to characterize their morphology. For instance, research on methyl ester sulphonates revealed an elongated spherical particle structure, often in agglomerated clusters of irregular shapes and sizes. mdpi.com Similarly, the analysis of nanostructured poly(amide-ester-imide)s showed spherical nanoparticle structures with diameters ranging from 39 to 96 nm. tandfonline.com When examining synthetic oleate (B1233923) esters, SEM images have been used to study the surface morphology of the catalyst used in their synthesis, revealing details about its composition and structure. imist.ma

For this compound, SEM analysis could be instrumental in:

Visualizing Crystal Morphology: If crystallized, SEM can reveal the shape, size, and habit of this compound crystals. This is important as crystal structure can influence physical properties like melting point and flow behavior.

Assessing Particle Size and Distribution: In powder or dispersed forms, SEM can be used to determine the particle size distribution, which is a critical parameter in many industrial applications. cropj.com

Examining Surface Defects: The technique can identify any surface defects, impurities, or amorphous regions on the surface of the material. researchgate.net

Characterizing Formulations: When used as an additive in a lubricant formulation, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDX), can map the distribution of the ester within the base oil or polymer matrix.

A hypothetical representation of morphological data that could be obtained for this compound through SEM analysis, based on findings for similar ester compounds, is presented in the table below.

| Parameter | Description | Hypothetical Value Range | Reference Compound(s) |

| Particle Shape | The geometric form of individual particles. | Irregular, elongated spheres | Methyl Ester Sulphonates mdpi.com |

| Particle Size | The average diameter of the particles. | 50 - 200 nm | Poly(amide-ester-imide)s tandfonline.com |

| Agglomeration | The extent to which particles cluster together. | Moderate to high | Methyl Ester Sulphonates mdpi.com |

| Surface Texture | The fine-scale features on the particle surface. | Smooth with some irregularities | Oleate Esters imist.ma |

This table presents hypothetical data for this compound based on published research on analogous ester compounds.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. nist.gov It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. nist.gov The forces between the tip and the sample lead to the deflection of the cantilever, which is measured to create a topographical map. nih.gov A key advantage of AFM is its ability to image both conducting and non-conducting materials and to operate in various environments, including liquid, making it highly suitable for studying lubricant films and their interactions with surfaces. nist.govnih.gov

For this compound, a polyol ester commonly used in lubrication, AFM offers a unique window into its nanoscale behavior. uclan.ac.uk Research on similar polyol esters and other lubricant components has demonstrated the power of AFM in elucidating fundamental mechanisms of lubrication. uclan.ac.ukresearchgate.net Studies using AFM have successfully measured the thickness of lubricant films with nanometer precision and have characterized the meniscus forces acting on the AFM tip within the lubricant. researchgate.net

Key applications of AFM in the study of this compound include:

Surface Roughness Analysis: AFM can quantitatively measure the surface roughness of this compound films on a substrate. This is critical for understanding how the lubricant film smoothens surfaces and reduces friction. nist.gov

Nanoscale Wetting Properties: By analyzing force-distance curves, AFM can provide insights into the wetting behavior of this compound on different surfaces. researchgate.net This includes measuring contact angles at the nanoscale and observing how the lubricant interacts with the AFM tip. researchgate.net

Boundary Lubrication Film Characterization: In the boundary lubrication regime, where a thin film of lubricant separates two surfaces, AFM can be used to study the structure, thickness, and frictional properties of the this compound film. mytribos.orgazonano.com

Adhesion and Frictional Force Mapping: Lateral Force Microscopy (LFM), an AFM mode, can map the frictional forces across a surface lubricated with this compound, revealing variations in lubricity at the nanoscale. mytribos.org

The following table summarizes potential research findings from an AFM analysis of a this compound lubricant film, based on studies of similar polyol esters.

| Parameter | Description | Hypothetical Value | Reference Compound(s) |

| Film Thickness | The average thickness of the lubricant film on a substrate. | 10 - 50 nm | Polyol Ester Lubricants uclan.ac.ukresearchgate.net |

| RMS Roughness | The root-mean-square roughness of the lubricant film surface. | 0.5 - 2.0 nm | Polyol Ester Lubricants uclan.ac.uk |

| Adhesion Force | The force required to pull the AFM tip off the lubricated surface. | 5 - 20 nN | Synthetic Ester Lubricants mytribos.org |

| Coefficient of Friction (Nanoscale) | The ratio of frictional force to normal load at the nanoscale. | 0.05 - 0.15 | Polyol Ester Lubricants uclan.ac.ukmytribos.org |

This table presents hypothetical data for this compound based on published research on analogous lubricant esters.

Chemometric Approaches in Analytical Data Interpretation

The instrumental analysis of this compound, whether by spectroscopic, chromatographic, or microscopic techniques, often generates large and complex datasets. Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this data. osti.govmdpi.com By using multivariate analysis, chemometrics can reveal hidden trends, classify samples, and build predictive models that correlate analytical data with the compound's properties and performance. osti.govredalyc.org

In the context of analyzing polyol esters like this compound, chemometric techniques can be applied to data from various instruments:

Spectroscopic Data (FTIR, NMR, Mass Spectrometry): Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze spectroscopic data. osti.govmdpi.com For instance, PCA can differentiate between batches of this compound based on subtle variations in their infrared spectra, which might indicate differences in purity or composition. osti.gov PLS can be used to build calibration models to predict properties like hydroxyl number or acid value from the spectral data, reducing the need for time-consuming wet chemical methods. osti.govcreative-proteomics.com

Chromatographic Data (GC, HPLC): Chemometric analysis of chromatographic data can help in resolving co-eluting peaks and in fingerprinting complex mixtures containing this compound. plantprotection.pl

Microscopic Data (SEM, AFM): Image analysis, a subset of chemometrics, can be used to quantitatively describe the morphological features observed in SEM and AFM images. escholarship.org This includes statistical analysis of particle size distribution, surface roughness parameters, and texture analysis.

The application of chemometrics can significantly enhance the understanding of this compound by:

Improving Data Interpretation: Identifying patterns and relationships in large datasets that are not apparent through simple visual inspection. mdpi.com

Facilitating Quality Control: Developing robust models for classifying materials based on their analytical fingerprint, ensuring batch-to-batch consistency. redalyc.org

Process Optimization: Correlating analytical data with process parameters to optimize the synthesis and purification of this compound.

Structure-Property Relationship Studies: Linking the compound's chemical structure and physical morphology to its performance as a lubricant.

A hypothetical example of a chemometric model for predicting a property of this compound is shown in the table below.

| Chemometric Model | Analytical Technique | Predicted Property | Model Performance (Hypothetical R²) | Reference Application |

| Partial Least Squares (PLS) Regression | FTIR Spectroscopy | Hydroxyl Number | 0.98 | Polyol Analysis osti.govcreative-proteomics.com |

| Principal Component Analysis (PCA) | Mass Spectrometry | Batch Differentiation | N/A (Classification) | Polyol Ester Characterization researchgate.net |

| Soft Independent Modeling of Class Analogy (SIMCA) | Gas Chromatography | Adulteration Detection | 95% Correct Classification | Food Ester Analysis researchgate.net |

This table presents hypothetical chemometric models for this compound based on published applications for similar compounds.

Investigations into Functional Behavior and Mechanistic Roles of Trimethylolethane Trilaurate

Rheological Studies in Polymer and Dispersed Systems

The rheological properties of a formulation are critical to its performance, affecting everything from storage stability to final application. TMTL has been studied for its ability to modify these properties in complex fluid systems.

The viscosity of a product is a key determinant of its flow characteristics. TMTL, with its relatively low viscosity compared to other esters like trioleate, can significantly enhance the spreadability of formulations. This is particularly relevant in the cosmetics and personal care industry, where ease of application is a desirable attribute. The lower viscosity of TMTL is a direct result of the C12 laurate chains, which are shorter than the C18 chains found in triisostearate, leading to reduced intermolecular friction.

Table 1: Comparative Viscosity of Synthetic Esters

| Ester | Fatty Acid Chain | Typical Viscosity | Impact on Formulation |

|---|---|---|---|

| Trimethylolethane Trilaurate (TMTL) | C12 Laurate | Lower | Enhanced Spreadability |

This table provides a simplified comparison. Actual viscosities can vary based on specific formulation and conditions.

Complex fluids, such as those containing surfactant micelles, can form shear-induced structures (SISs) under certain flow conditions. scirp.org These structures can dramatically alter the fluid's rheological properties. scirp.org The formation of these gel-like structures is dependent on factors like surfactant concentration and the shear and elongation deformation applied to the solution. scirp.org

While direct studies on the effect of this compound on SISs are not prevalent in the provided search results, the principle of how additives can modulate these structures is well-established. The introduction of an ester like TMTL into a surfactant solution could potentially influence the formation and stability of SISs by altering the hydrophobic interactions within the micellar aggregates. This modulation could be leveraged to control the fluid's behavior under shear, which is critical in applications like hydraulic fluids and industrial lubricants.

The rheological modifications imparted by TMTL have a direct impact on material processing and application. For example, in the production of plastics, TMTL can act as a plasticizer, improving the processing performance and flexibility of materials like polyvinyl chloride and polyurethane. Its low viscosity and good fluidity contribute to easier handling and mixing during manufacturing.

In the context of coatings, the use of trimethylolethane-based resins results in superior weatherability and resistance to heat and alkali. stobec.com These resins also exhibit faster drying times and improved hardness. stobec.com The inherent stability of the neopentyl structure of trimethylolethane contributes to these desirable properties. wikipedia.orgstobec.com

Lubrication Mechanism Studies

The demand for high-performance and environmentally friendly lubricants has driven research into synthetic base stocks, with polyol esters like TMTL emerging as promising candidates. researchgate.netzslubes.com

This compound is utilized as a base oil in the formulation of synthetic lubricants due to its favorable thermal stability and biodegradability. Polyol esters, in general, are known for their resistance to heat, light, hydrolysis, and oxidation, which are critical properties for lubricants operating under extreme conditions. wikipedia.orgscribd.com

The synthesis of these esters, such as trimethylolpropane (B17298) trioleate (a close relative of TMTL), has been optimized to yield products with high viscosity indices, excellent low-temperature properties, and good lubricity. researchgate.net These characteristics make them suitable for a wide range of applications, including hydraulic fluids, engine oils, and metalworking fluids. researchgate.net The move towards more sustainable lubricant formulations has further highlighted the importance of bio-based esters. zslubes.comresearchgate.net

Table 2: Typical Properties of Polyol Ester Lubricant Base Stocks

| Property | Value | Significance |

|---|---|---|

| Viscosity Index | High | Less change in viscosity with temperature |

| Flash Point | High | Increased safety at high temperatures |

| Pour Point | Low | Good fluidity at low temperatures |

| Oxidative Stability | Excellent | Longer lubricant life |

Note: Specific values can vary depending on the specific polyol ester and its purity.

The primary function of a lubricant is to reduce friction and wear between moving surfaces. The performance of a lubricant is evaluated under different lubrication regimes, primarily boundary and hydrodynamic.

In the hydrodynamic regime , a thick lubricant film completely separates the moving surfaces, and the friction is determined by the lubricant's viscosity. The lower viscosity of TMTL can be advantageous in certain high-speed, low-load applications where excessive viscous drag is undesirable.

In the boundary lubrication regime , the lubricant film is too thin to prevent surface-to-surface contact. Here, the chemical nature of the lubricant and its additives becomes crucial. The polar ester groups in TMTL can adsorb onto metal surfaces, forming a protective film that reduces friction and wear even when the bulk hydrodynamic film breaks down. Research on similar polyol esters, like trimethylolpropane trioleate, has demonstrated their attractive anti-wear properties. researchgate.net The addition of even small percentages of such esters to mineral oil has been shown to significantly improve wear resistance. frontiersin.org

Interactions with Additives in Lubricant Formulations

This compound belongs to the class of polyol esters, which are widely utilized as base stocks for high-performance synthetic lubricants. Its precursor, Trimethylolethane (TME), is a key raw material for these lubricants, prized for its contribution to thermal and oxidative stability. stobec.comansarabp.com Esters derived from TME, such as the trilaurate, are characterized by their high viscosity index, low volatility, and excellent lubricity, which are maintained even under extreme temperature conditions.

In lubricant formulations, this compound functions as a stable base oil that must be compatible with a variety of performance-enhancing additives. Its non-polar, long hydrocarbon chains (from lauric acid) provide good solvency for certain additives, such as anti-wear agents and friction modifiers. The ester linkages, while providing polarity, are sterically hindered by the compact neopentyl structure of the TME backbone, which contributes to the molecule's hydrolytic stability, a crucial factor for lubricant longevity.

Polymer and Resin Modification

This compound and its precursor, TME, play significant roles in modifying the properties of various polymer and resin systems.

Role as a Plasticizer in Polymer Systems

Plasticizers are additives that increase the flexibility and processability of a polymer. stobec.com Trimethylolethane is used as a raw material in the synthesis of plasticizers. stobec.comansarabp.com this compound, a large and non-volatile molecule, can function as an external plasticizer.

The mechanism of plasticization involves the insertion of the plasticizer molecules between the polymer chains. The bulky, flexible laurate chains of this compound disrupt the close packing of rigid polymer chains, such as those in Polyvinyl Chloride (PVC), thereby reducing the intermolecular forces. This separation of polymer chains lowers the glass transition temperature (Tg) of the polymer, transitioning it from a hard, brittle state to a softer, more flexible material. Its high molecular weight and low volatility make it a durable plasticizer, less prone to migration out of the polymer matrix over time compared to smaller plasticizer molecules.

Integration into Alkyd and Polyester (B1180765) Resins

Trimethylolethane (TME) is a high-performance polyol containing three primary hydroxyl groups, making it a crucial building block in the synthesis of alkyd and polyester resins. specialchem.comspecialchem.com Its compact neopentyl structure imparts excellent resistance to heat, light, hydrolysis, and oxidation to the resulting resin. stobec.com

Alkyd resins are produced through the condensation polymerization of a polyol, a di-basic acid (like phthalic anhydride), and a fatty acid. youtube.com In this reaction, TME acts as the polyol. The three hydroxyl groups of TME allow for the formation of a branched, three-dimensional polymer network, which is the backbone of the resin. When lauric acid is used as the fatty acid component in this synthesis, the resulting structure would be a non-oxidizing alkyd resin. This compound itself is a fully esterified molecule and thus represents a structure analogous to a segment of such a non-oxidizing alkyd resin, rather than being a reactive monomer for its synthesis. Resins based on TME are noted for their superior weatherability and resistance to alkali and heat. wikipedia.org

Table 1: Properties of Trimethylolethane (TME) for Resin Synthesis

| Property | Value/Description | Benefit in Resins |

|---|---|---|

| Structure | Neopentyl with 3 primary hydroxyl groups | High stability, resistance to heat and light stobec.com |

| Functionality | Tri-functional polyol | Forms branched, cross-linked polymer networks youtube.com |

Crosslinking Agent Functionality in Polymerization Processes

Crosslinking involves the formation of covalent bonds that link one polymer chain to another. This process is fundamental to creating thermosetting resins with high mechanical strength and chemical resistance. The functionality of a crosslinking agent depends on its ability to form multiple bonds.

Trimethylolethane (TME), the precursor polyol, functions as a crosslinking component in the synthesis of polyesters and polyurethanes. With its three hydroxyl groups, it acts as a branching point, leading to the formation of a rigid, three-dimensional crosslinked network.

However, this compound itself does not function as a crosslinking agent in typical polymerization processes. It is a saturated ester, meaning its laurate chains lack the reactive carbon-carbon double bonds necessary for free-radical polymerization, a common crosslinking mechanism. All three hydroxyl groups of the original TME have been consumed in the esterification reaction to form the trilaurate. Therefore, this compound is the stable product of the esterification process, not a reactive agent for further crosslinking.

Modification of Mechanical and Film-Forming Properties in Coatings

The inclusion of TME-based resins in coating formulations significantly enhances their mechanical and film-forming properties. Coatings formulated with TME-based alkyds exhibit faster drying times and superior hardness compared to those made with other polyols. stobec.com They also demonstrate improved gloss retention, better abrasion resistance, and reduced discoloration upon exposure to heat and UV light. stobec.com

When used as a component in a coating formulation, either as part of the alkyd resin binder or as a plasticizing additive, this compound contributes to the final properties of the cured film. As a plasticizer, it can improve film formation by lowering the minimum film-forming temperature (MFFT), allowing for the coalescence of polymer particles into a continuous, defect-free film even at lower temperatures. specialchem.com This results in a film with improved flexibility and adhesion. The long, saturated laurate chains can also enhance the coating's water repellency and resistance to certain chemicals.

Table 2: Impact of TME-Based Components on Coating Properties

| Property | Effect of TME-Based Resins/Esters | Mechanism |

|---|---|---|

| Hardness | Increased | High crosslink density from tri-functional TME stobec.com |

| Drying Time | Reduced | Efficient network formation stobec.com |

| Weatherability | Improved | Stable neopentyl structure resists UV and hydrolysis stobec.comwikipedia.org |

| Flexibility | Increased (as a plasticizer) | Disruption of polymer chain packing stobec.com |

Emulsification and Surfactant Science

Emulsifiers are surfactants that stabilize mixtures of immiscible liquids, such as oil and water, by reducing interfacial tension. A typical surfactant molecule is amphiphilic, possessing a distinct hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.

Based on its molecular structure, this compound is not an effective emulsifier. It is a highly lipophilic molecule, dominated by the three long (C12) hydrocarbon chains of lauric acid. While the central ester linkages provide some polarity, the molecule lacks a strong, distinct hydrophilic head group necessary for significant surface activity and water solubility. Its solubility in water is extremely low.

In an oil-and-water system, this compound would overwhelmingly partition into the oil phase. It does not possess the structural balance required to orient itself at the oil-water interface and stabilize an emulsion. Therefore, it is considered a component of the oil phase itself, such as a lubricant base stock or a plasticizer, rather than a surface-active agent.

Mechanisms of Emulsion Stabilization

This compound, a triester of trimethylolethane and lauric acid, is classified as a non-ionic surfactant. While specific research detailing the precise mechanisms of emulsion stabilization for this particular compound is not extensively available in the public literature, its behavior can be inferred from its chemical structure and the established principles of non-ionic surfactants.

Non-ionic surfactants primarily stabilize emulsions through a mechanism known as steric hindrance or steric repulsion . wikipedia.org In this process, the surfactant molecules adsorb at the oil-water interface. The lipophilic (oil-loving) laurate tails anchor themselves in the oil droplet, while the more hydrophilic (water-loving) core structure, derived from trimethylolethane, orients towards the aqueous continuous phase. This creates a hydrated barrier on the surface of the droplets. When two droplets approach each other, the overlap of these protective layers results in a significant loss of configurational entropy and a strong repulsive force, which prevents the droplets from coalescing and thus maintains the stability of the emulsion. stobec.com

Another potential, though less dominant, mechanism for non-ionic surfactants is the Marangoni-Gibbs effect . This effect helps to prevent the drainage of the liquid film between two adjacent droplets. If the film begins to thin, the local surfactant concentration on the surface decreases, leading to a gradient in interfacial tension. This gradient induces a flow of liquid back into the thinning area, restoring the film thickness and resisting coalescence. wikipedia.org While this compound is expected to contribute to emulsion stability via these mechanisms, dedicated studies would be required to quantify their relative importance for this specific molecule.

Interfacial Tension Reduction Properties

A fundamental property of any surfactant is its ability to reduce the interfacial tension (IFT) between two immiscible liquids, such as oil and water. By adsorbing at the interface, surfactant molecules disrupt the cohesive energy between the molecules of the continuous phase, making it easier to create and maintain a dispersion of droplets. This compound, with its amphiphilic structure, is designed to perform this function. The lipophilic laurate chains preferentially interact with the oil phase, while the central ester-linked structure has an affinity for the water phase.

This molecular arrangement at the interface lowers the energy required to form new droplet surfaces during emulsification. wikipedia.org The effectiveness of a surfactant is often characterized by its ability to lower IFT to low or ultra-low values and its critical micelle concentration (CMC), the concentration at which surfactant monomers begin to form micelles in the bulk phase. However, specific quantitative data on the IFT reduction capabilities of this compound, such as its CMC or the IFT values it can achieve against specific oils, are not detailed in the available research. The efficiency is generally dependent on factors like temperature, the nature of the oil phase, and the composition of the aqueous phase. nii.ac.jp

Synergistic Effects with Co-surfactants

In many industrial and commercial formulations, mixtures of surfactants are used rather than a single type. This is because mixtures can exhibit synergistic effects, where the combined performance is greater than the sum of the individual components. smolecule.com Non-ionic surfactants like this compound are frequently blended with other surfactants (anionic, cationic, or other non-ionics) to achieve enhanced emulsion stability, lower interfacial tension, or other desirable properties.

Synergy often arises from favorable interactions between the different surfactant molecules at the interface. For instance, mixing a non-ionic surfactant with an ionic one can lead to a more densely packed interfacial film due to the reduction of electrostatic repulsion between the ionic headgroups. This can result in a more robust barrier to coalescence. geosc.com While the practice of blending surfactants is common, specific studies detailing the synergistic effects of this compound with particular co-surfactants were not identified in the reviewed literature. The selection of a co-surfactant would be highly dependent on the specific application, such as the type of oil to be emulsified and the desired stability characteristics.

Phase Change Material Systems

Contribution to Thermal Energy Storage Applications (as a component or derivative of TME)

While this compound itself is primarily used as a lubricant and surfactant, its parent alcohol, Trimethylolethane (TME) , has been identified as a promising phase change material (PCM), particularly in its hydrated form. jst.go.jpresearchgate.net PCMs are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid). wikipedia.org

TME hydrate (B1144303), a clathrate hydrate, is considered an organic PCM. It is valued for being non-flammable and non-corrosive to metals like aluminum and copper. jst.go.jpresearchgate.net Research has demonstrated its potential in thermal energy storage (TES) systems. For instance, a mixture of approximately 63 wt.% TME and 37 wt.% water has a melting point of 29.8°C and a latent heat of fusion of 218 kJ/kg. wikipedia.org These properties make it suitable for applications such as passive cooling of lithium-ion batteries in electric vehicles, where it can absorb excess heat and maintain the battery temperature around 30°C for safety and efficiency. researchgate.netelsevierpure.com Technical grade TME can also undergo a solid-solid phase change at approximately 80°C, with a latent heat capacity of about 192 kJ/kg, opening possibilities for different temperature applications.

Thermodynamic Analysis of Phase Transitions in Formulations

The thermodynamic properties of TME hydrate systems are crucial for their application in thermal energy storage. Differential Scanning Calorimetry (DSC) is a key technique used to measure the thermal properties of PCMs, including their phase transition temperatures and enthalpy changes. tudelft.nl

Studies on TME hydrate have shown that its thermodynamic properties are highly dependent on the concentration of TME in the aqueous solution. Research by Koyama et al. investigated the equilibrium temperatures and dissociation heats for TME mass fractions ranging from 0.20 to 0.80. elsevierpure.com It was found that the highest equilibrium temperature of 29.6°C and the largest dissociation heat of 190.1 kJ/kg were both achieved at a TME mass fraction of 0.60. researchgate.netelsevierpure.com This indicates that the composition of the formulation must be precisely controlled to optimize its performance for a specific thermal management application. The melting point of TME hydrate has been confirmed to be 302.8 K (29.65°C) with a heat of fusion of 218 kJ/kg in other studies. jst.go.jpresearchgate.net

The table below summarizes key thermodynamic data for TME hydrate as a phase change material.

| Property | Value | TME Mass Fraction (w/w) | Source(s) |

| Melting Point | 29.6 °C | 0.60 | researchgate.netelsevierpure.com |

| Melting Point | 29.8 °C | 0.63 | wikipedia.org |

| Melting Point | 302.8 K (29.65 °C) | Not specified | jst.go.jpresearchgate.net |

| Heat of Fusion / Dissociation Heat | 190.1 kJ/kg | 0.60 | researchgate.netelsevierpure.com |

| Heat of Fusion / Dissociation Heat | 218 kJ/kg | Not specified | wikipedia.orgjst.go.jpresearchgate.net |

| Heat of Fusion / Dissociation Heat | 219.5 kJ/kg | 0.65 - 0.70 | researchgate.net |

Environmental Fate, Degradation Pathways, and Sustainability Aspects of Trimethylolethane Trilaurate

Biodegradation Mechanisms and Pathways

The primary route for the environmental breakdown of trimethylolethane trilaurate is through biological processes. The ester linkages within the molecule are susceptible to attack by enzymes produced by a wide range of microorganisms.

Enzymatic Hydrolysis by Esterases

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bonds. This reaction is primarily catalyzed by a class of enzymes known as esterases, which are ubiquitous in the environment.

Lipases and cutinases are specific types of esterases that have been shown to be effective in hydrolyzing ester bonds in a variety of polyesters. biointerfaceresearch.comresearchgate.netfrontiersin.orgnih.gov These enzymes cleave the ester linkage, releasing the constituent alcohol (trimethylolethane) and fatty acid (lauric acid). The general mechanism involves the acylation of a serine residue in the enzyme's active site, followed by deacylation with the help of a water molecule. frontiersin.org

While specific studies on the enzymatic hydrolysis of this compound are limited, research on analogous polyol esters indicates that the rate and extent of hydrolysis are influenced by the accessibility of the ester bonds to the enzyme's active site. researchgate.net The complex, branched structure of this compound can present steric hindrance, potentially affecting the efficiency of enzymatic action compared to simpler, linear esters. nih.gov

Microbial Degradation Processes in Varied Ecosystems

Following enzymatic hydrolysis, the resulting trimethylolethane and lauric acid are readily utilized by a diverse range of microorganisms as carbon and energy sources. This microbial degradation occurs in various environmental compartments, including soil and aquatic systems.

In soil, microorganisms such as bacteria and fungi are the primary drivers of degradation. Studies on synthetic ester lubricants have shown that they are generally biodegradable in soil environments. nih.govscielo.br The rate of degradation is influenced by factors such as soil type, temperature, moisture content, and the composition of the microbial community. uni-konstanz.de

In aquatic environments, aerobic mineralization is a key process. The OECD 309 test guideline provides a framework for assessing the biodegradation of chemicals in surface water. oecd.orgibacon.comoecd.org Polyol esters are expected to be degraded by aquatic microorganisms, with the ultimate end products being carbon dioxide and water under aerobic conditions. epa.gov The rate of degradation in aquatic systems can be affected by the concentration of the substance, the presence of other organic matter, and the microbial population density. nih.govecetoc.org

Influence of Molecular Structure on Biodegradability

One of the key structural features of trimethylolethane is that it is a neopolyol, meaning it has a quaternary carbon atom at the core. This structure is significant because it lacks β-hydrogens, which are susceptible to thermal degradation pathways like β-elimination. ulisboa.pt This inherent stability can also influence its biodegradability.

Table 1: Factors Influencing the Biodegradability of Polyol Esters

| Factor | Influence on Biodegradability | Rationale |

| Ester Bond | Prone to Hydrolysis | The fundamental linkage susceptible to attack by esterase enzymes. nih.gov |

| Neopolyol Structure | Increased Stability | Lack of β-hydrogens provides resistance to certain degradation pathways. ulisboa.pt |

| Steric Hindrance | Decreased Biodegradability | The branched structure can limit enzyme access to the ester bonds. nih.gov |

| Fatty Acid Chain Length | Variable | Longer chains are generally biodegradable, but overall molecule properties are key. nih.gov |

| Crystallinity | Decreased Biodegradability | Higher crystallinity can reduce the accessibility of polymer chains to enzymes. nih.gov |

Abiotic Degradation Processes

In addition to biological breakdown, this compound can also undergo degradation through non-biological, or abiotic, processes. These pathways are primarily driven by environmental factors such as sunlight and water.

Photodegradation Mechanisms under Environmental Exposure

Exposure to ultraviolet (UV) radiation from sunlight can induce the photodegradation of organic molecules. For esters, this can involve the cleavage of chemical bonds, leading to the formation of smaller molecules.

Studies on the photodegradation of phthalate (B1215562) esters have shown that UV radiation can lead to the cleavage of the ester bond and the aromatic ring. frontiersin.org While this compound lacks an aromatic ring, the ester linkages and the hydrocarbon chains are still susceptible to photolytic reactions. The absorption of UV energy can lead to the formation of free radicals, which can then initiate a cascade of degradation reactions. ncsu.eduresearchgate.net The specific byproducts of this compound photodegradation would likely include lauric acid and various smaller organic molecules resulting from the fragmentation of the trimethylolethane core and the fatty acid chains.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. This process can occur abiotically, although it is generally much slower than enzyme-catalyzed hydrolysis.

The hydrolytic stability of this compound is expected to be relatively high due to its molecular structure. ulisboa.pt The steric hindrance provided by the neopentyl structure of the trimethylolethane core can protect the ester linkages from attack by water molecules. chemrxiv.org The rate of abiotic hydrolysis is influenced by pH and temperature, with the reaction being catalyzed by both acids and bases. chemrxiv.org Under neutral environmental conditions, the abiotic hydrolysis of sterically hindered esters like this compound is generally a slow process. acs.org

Table 2: Summary of Degradation Pathways for this compound

| Degradation Pathway | Description | Key Factors |

| Enzymatic Hydrolysis | Breakdown of ester bonds by enzymes (esterases, lipases). | Enzyme availability, steric hindrance, temperature, pH. researchgate.netnih.govnih.gov |

| Microbial Degradation | Utilization of hydrolysis products by microorganisms. | Microbial population, nutrient availability, oxygen levels. nih.govscielo.brresearchgate.net |

| Photodegradation | Breakdown induced by UV radiation from sunlight. | Light intensity, presence of photosensitizers. frontiersin.org |

| Abiotic Hydrolysis | Non-enzymatic breakdown by water. | pH, temperature, steric hindrance. chemrxiv.orgacs.org |

Thermal Degradation Profiles and Product Formation

The thermal decomposition of polyol esters like this compound is a critical factor in high-temperature applications, such as in industrial lubricants and hydraulic fluids. The stability of these esters is dictated by the strength of their chemical bonds. High-quality lubricants are specifically designed to offer superior protection against thermal degradation. perstorp.com The decomposition process for polymers and complex organic molecules typically involves multiple stages as the temperature increases. nih.gov

For this compound, the degradation pathways would primarily involve the cleavage of its ester functional groups (R-COO-R') and the carbon-carbon bonds of its alkyl chains. While specific studies on this compound are not prevalent, research on similar structures provides insight. For instance, studies on the decomposition of trimethylolethane trinitrate (TMETN), which shares the same polyol backbone, show that the initial step is the dissociation of the ester linkage (RO-NO2). nih.gov For a laurate ester, this would correspond to the breaking of the C-O bond.

As temperatures rise further, the polymer backbone itself begins to break down. This involves the cleavage of C-N, C-O, and C-C bonds in the aliphatic chains, leading to the formation of a variety of smaller volatile molecules. nih.gov The final stage at very high temperatures is carbonization, resulting in a residue like N-hybrid graphite (B72142) in nitrogen-containing polymers. nih.gov

Table 1: Potential Thermal Degradation Products of this compound

| Degradation Stage | Temperature Range | Potential Products |

|---|---|---|

| Initial Dissociation | Lower | Lauric acid, various oxygenated hydrocarbons |

| Backbone Decomposition | Medium-High | Carbon dioxide (CO2), Carbon monoxide (CO), Methane (CH4), Water (H2O), various smaller alkanes and alkenes |

| Carbonization | Very High | Carbonaceous residue (char) |

This table is illustrative, based on general principles of organic molecule thermal degradation. nih.gov

Environmental Impact Assessments of Production and Use

The environmental impact of this compound encompasses its entire lifecycle, from the sourcing of raw materials to its ultimate disposal or recycling.

Life Cycle Assessment (LCA) for Environmental Footprint Evaluation

Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product from "cradle-to-gate" or "cradle-to-grave". europa.euamericanchemistry.com This analysis considers all inputs (raw materials, energy) and outputs (emissions, waste) at every stage. americanchemistry.com For polyol esters, the LCA is heavily influenced by the origin of the raw materials—the polyol (trimethylolethane) and the fatty acid (lauric acid).

Significant environmental benefits can be realized when these precursors are derived from renewable, bio-based sources instead of conventional petrochemicals. researchgate.net Studies on polyols produced using captured CO2 or from vegetable oils demonstrate a notable reduction in environmental impact.

Key LCA Findings for Alternative Polyol Production:

Greenhouse Gas (GHG) Emissions: Using CO2 as a feedstock for polyethercarbonate polyols can reduce GHG emissions by 11-19% compared to conventional polyether polyols. rsc.org Similarly, polyols derived from soy or castor oil can lower GHG emissions to between -13% (indicating sequestration) and 46% of their petrochemical counterparts. researchgate.net

Fossil Resource Depletion: Bio-based polyols can reduce the consumption of fossil resources by 33% to 64%. researchgate.net Incorporating 20 wt% of CO2 into polyol chains can lower the use of fossil resources by 13-16%. rsc.org

Other Impacts: The synthesis of polyols from CO2 also leads to reductions in other environmental impacts, including eutrophication, ozone depletion, and particulate matter formation. rsc.org

Table 2: Comparative Environmental Performance of Polyol Production

| Feedstock Type | GHG Emission Reduction | Fossil Resource Use Reduction | Source(s) |

|---|---|---|---|

| CO2-Based Polyols | 11-19% | 13-16% | rsc.org |

| Vegetable Oil-Based Polyols | 54-113% | 33-64% | researchgate.net |

Waste Management Strategies for Polyol Esters

Effective waste management is crucial for mitigating the environmental impact of used lubricants. machinerylubrication.com While some used mineral and synthetic oils may be considered non-hazardous, they can become contaminated during use and require careful handling. machinerylubrication.com For high-value synthetic lubricants like polyol esters, re-refining is an increasingly popular and economically viable strategy. machinerylubrication.comdtic.mil

Key Waste Management Options:

Re-refining: Spent polyol ester lubricants can be collected and re-processed to remove contaminants and degradation products. dtic.mil This process can restore the oil to a like-new condition, ready to be re-additized and sold as a recycled base stock. machinerylubrication.comdtic.mil The high value of virgin polyol ester base stocks (10 per gallon) makes re-refining economically attractive compared to the disposal of the oil as low-value fuel. dtic.mil A significant challenge is the removal of metal contaminants that can catalyze degradation during the high-temperature distillation steps of re-refining. dtic.mil

Energy Recovery: Used lubricating oil contains significant energy content. It can be burned as a fuel source to generate heat or power, providing a way to recover value from the waste stream. machinerylubrication.com

Leakage Prevention: A primary cause of lubricant waste in industrial settings is leakage from equipment. Implementing robust maintenance and leak detection programs can significantly reduce oil consumption and prevent environmental contamination. machinerylubrication.com

Sustainable Chemistry Principles in Synthesis and Application

The principles of sustainable or "green" chemistry are increasingly being applied to the lubricant industry to minimize environmental impact. tandfonline.com Polyol esters like this compound can be designed and synthesized in alignment with these principles.

Use of Renewable Feedstocks: A core principle is the use of renewable rather than depleting raw materials. tandfonline.com Polyol esters can be synthesized from vegetable-derived fatty acids and bio-based polyols, reducing reliance on fossil fuels and lowering the product's carbon footprint. perstorp.comlube-media.com This strategic material selection supports a circular economy. perstorp.com

Designing for Biodegradability: Polyol ester chemistry allows for the engineering of lubricants that are readily biodegradable. perstorp.com By selecting specific types of acids in the formulation, the rate of biodegradation can be adjusted, which is a significant advantage over mineral oil-based products. perstorp.comlube-media.com Many synthetic esters are classified as "readily or inherently biodegradable" according to the OECD 301B test. lube-media.com

Energy Efficiency: The inherent high performance of polyol esters contributes to sustainability during their use phase. Their natural lubricity reduces friction and wear, which improves the energy efficiency of machinery and lowers CO2 emissions. perstorp.comlube-media.com

Waste Prevention: Designing durable lubricants with extended lifetimes reduces the frequency of oil changes, thereby preventing waste generation. lube-media.com

Ecological Interactions and Environmental Distribution

Once released into the environment, the behavior of this compound is governed by its physical and chemical properties, which determine its movement and persistence.

Mobility and Persistence in Soil and Water Systems

The environmental fate of an organic chemical is largely determined by its persistence (how long it lasts) and mobility (how it moves). nih.govoregonstate.edu

Persistence: This is often measured by a chemical's half-life (t1/2), the time it takes for half of the substance to degrade. oregonstate.edu Chemicals can be categorized as non-persistent (t1/2 < 30 days), moderately persistent (t1/2 30-100 days), or persistent (t1/2 > 100 days). oregonstate.edu The persistence of polyol esters is closely linked to their biodegradability. As a substance that can be designed to be readily biodegradable, this compound is expected to have low persistence in the environment. perstorp.comlube-media.com Degradation in soil and water is primarily a biological process carried out by naturally occurring microorganisms. machinerylubrication.comkpu.ca

Mobility: A chemical's mobility in soil and water depends on its tendency to adhere to soil particles versus dissolving in water. This is often quantified by the soil sorption coefficient (Koc). umweltbundesamt.de Chemicals with high Koc values are strongly bound to soil and are therefore relatively immobile, while those with low Koc values are more mobile and can leach into groundwater. nih.gov Trifluralin, for example, has a very high Koc (4,000-13,000) and is considered immobile. nih.gov Polyol esters like this compound are large molecules with low water solubility and are expected to bind strongly to soil organic matter, resulting in low mobility. nih.govresearchgate.net Studies on similar compounds have shown very limited downward movement in soil columns. researchgate.net

Table 3: Key Parameters Influencing Environmental Fate

| Parameter | Definition | Implication for this compound |

|---|---|---|

| Half-life (t1/2) | Time required for 50% of the compound to degrade. oregonstate.edu | Expected to be low due to its design for ready biodegradability. perstorp.comlube-media.com |

| Soil Sorption Coefficient (Koc) | A measure of a chemical's tendency to bind to soil particles. umweltbundesamt.de | Expected to be high due to low water solubility and large molecular size, indicating low mobility. nih.gov |

Bioaccumulation Potential in Environmental Compartments

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism and accumulate in its tissues at a concentration higher than that in the surrounding environment. This process is a critical consideration in the environmental risk assessment of chemical compounds. For this compound, a comprehensive evaluation of its bioaccumulation potential involves an analysis of its physicochemical properties, its persistence in the environment, and the behavior of its potential degradation products.